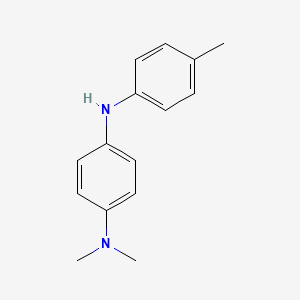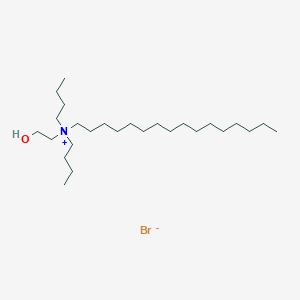
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (N,N-dibutyl-N-(2-hydroxyethyl)amine) and hexadecyl bromide.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to ensure complete quaternization.
Procedure: The tertiary amine is dissolved in the solvent, and the alkyl halide is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Addition: The reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is carefully controlled to optimize the reaction rate and yield.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous solutions with the desired anion source (e.g., sodium chloride for chloride substitution).
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Reactions: Different quaternary ammonium salts.
Hydrolysis: Breakdown products such as alcohols and amines.
Aplicaciones Científicas De Investigación
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is primarily based on its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and leading to cell lysis. This is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes.
Molecular Targets and Pathways
Lipid Membranes: The hydrophobic tail of the compound interacts with the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged components of the membrane.
Protein Solubilization: The compound can solubilize membrane proteins, making it useful in biochemical studies.
Comparación Con Compuestos Similares
1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length and substituents.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, commonly used as a disinfectant.
Dodecyltrimethylammonium Bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.
Propiedades
Número CAS |
160653-08-7 |
|---|---|
Fórmula molecular |
C26H56BrNO |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
dibutyl-hexadecyl-(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C26H56NO.BrH/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-27(25-26-28,22-8-5-2)23-9-6-3;/h28H,4-26H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZFSQPNFNTNJJSU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
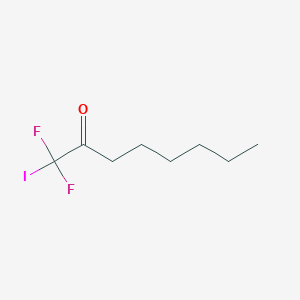
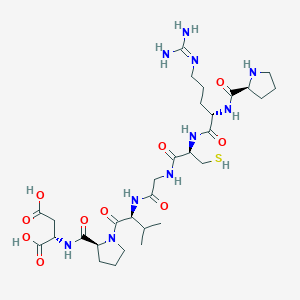
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
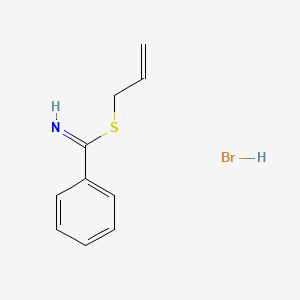
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
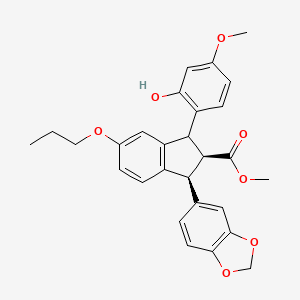
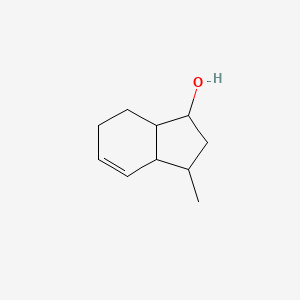
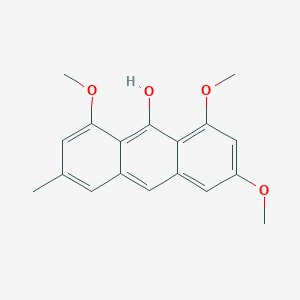
silane](/img/structure/B14276854.png)
